4-[2-(1-{[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-2-piperidinyl)ethyl]phenol -

4-[2-(1-{[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-2-piperidinyl)ethyl]phenol

Catalog Number: EVT-4403464
CAS Number:
Molecular Formula: C22H33N3O4S
Molecular Weight: 435.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(1-[(2-Ethyl-4-methyl-1H-imidazol-5-yl)methyl]-4-[4-(trifluoromethyl)-2-pyridinyl]piperazine (EMTPP)

Compound Description: EMTPP is a mechanism-based inactivator of cytochrome P450 2D6. [] In vitro studies indicate EMTPP undergoes P450 2D6-mediated hydroxylation and dehydrogenation. [] Mechanistic studies suggest that the alpha-carbon of the imidazole ethyl substituent in EMTPP undergoes initial hydrogen atom abstraction, leading to the formation of reactive intermediates. [] One of these intermediates, an imidazo-methide-like metabolite, is proposed to cause mechanism-based inactivation of P450 2D6 via nucleophilic attack by an active site residue. [] This interaction results in the formation of an apoprotein adduct and subsequent enzyme inactivation. []

Relevance: Although the core structure differs, both EMTPP and the target compound, 4-[2-(1-{[2-(Ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-2-piperidinyl)ethyl]phenol, share a substituted imidazole ring. The presence of the imidazole ring, particularly with an ethyl substituent at the 2-position, suggests potential for similar metabolic transformations and reactivity, specifically involving the alpha-carbon of the ethyl group. []

N-{4-[4-(4-Fluorophenyl)-1-(2-methoxyethyl)-2-methylsulfanyl-1H-imidazol-5-yl]-2-pyridyl}-2-methyl-3-phenylpropionamide

Compound Description: The crystal structure of this compound reveals specific spatial orientations of the imidazole ring relative to the 4-fluorophenyl, pyridine, and phenyl rings. []

Relevance: This compound shares the core structure of a substituted imidazole ring with a 2-methoxyethyl substituent at the 1-position with 4-[2-(1-{[2-(Ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-2-piperidinyl)ethyl]phenol. [] This structural similarity highlights the prevalence of this specific substitution pattern within imidazole-containing compounds.

2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl benzoate (Benzoylmetronidazole, BZMD)

Compound Description: BZMD serves as a model compound to investigate the imidazole-hydroxy synthon's ability to control crystalline structure through intermolecular interactions. [] This synthon relies on the imidazole group acting as a hydrogen-bond acceptor. [] Studies explored various stoichiometric ratios of BZMD with coformers containing carboxylic acid and phenol groups, resulting in eleven new cocrystals and two new salts. [] These findings demonstrate the robustness of the imidazole-hydroxy synthon in designing new solid forms of drugs with tailored physicochemical properties. []

Relevance: BZMD and 4-[2-(1-{[2-(Ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-2-piperidinyl)ethyl]phenol belong to the same chemical class as both contain the 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl structural motif. [] This suggests that the target compound might also be capable of forming similar cocrystals and salts through the imidazole-hydroxy synthon, potentially influencing its solid-state properties.

4-Ethyl-1,3-dihydro-5-[4-(2-methyl-1H-imidazol-1-yl)benzoyl]-2H-imidazol-2-one

Compound Description: This compound exhibits cardiotonic activity but suffers from low oral bioavailability. [] To address this limitation, a series of N-acyl prodrugs were synthesized and evaluated. [] These prodrugs demonstrated enhanced partition coefficients, improved aqueous solubility, and rapid conversion to the parent compound in plasma. []

Relevance: While structurally distinct from 4-[2-(1-{[2-(Ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-2-piperidinyl)ethyl]phenol, this compound highlights the use of prodrug strategies to overcome pharmacokinetic limitations, a concept potentially applicable to other imidazole-containing compounds. []

(2R,4S)-2-[2-(4-Chlorophenyl)ethyl]-2-[(1H-imidazol-1-yl)methyl]-4[((5-trifluoromethylpyridin-2-yl)thio)methyl]-1,3-dioxolane (Compound 4)

Compound Description: Compound 4 is a potent inhibitor of human heme oxygenase-1 (HO-1). [] X-ray crystallography studies revealed an inducible binding mode of Compound 4 within the HO-1 active site. [] This binding involves the coordination of the heme iron by the imidazole moiety and the interaction of the chlorophenyl group with a distal hydrophobic pocket. [] Notably, the binding of Compound 4 induces the formation of a new hydrophobic pocket to accommodate the 5-trifluoromethylpyridin-2-yl group. []

Relevance: Although the core structures differ, both Compound 4 and 4-[2-(1-{[2-(Ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-2-piperidinyl)ethyl]phenol possess a substituted imidazole ring. [] The presence of this common pharmacophore suggests the possibility of the target compound interacting with similar biological targets, although with potentially different binding modes and affinities.

Properties

Product Name

4-[2-(1-{[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-2-piperidinyl)ethyl]phenol

IUPAC Name

4-[2-[1-[[2-ethylsulfonyl-3-(2-methoxyethyl)imidazol-4-yl]methyl]piperidin-2-yl]ethyl]phenol

Molecular Formula

C22H33N3O4S

Molecular Weight

435.6 g/mol

InChI

InChI=1S/C22H33N3O4S/c1-3-30(27,28)22-23-16-20(25(22)14-15-29-2)17-24-13-5-4-6-19(24)10-7-18-8-11-21(26)12-9-18/h8-9,11-12,16,19,26H,3-7,10,13-15,17H2,1-2H3

InChI Key

COSDOZCGKXVFAQ-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=NC=C(N1CCOC)CN2CCCCC2CCC3=CC=C(C=C3)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.